Methyl 3-cyanoisoxazole-5-carboxylate
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Overview
Description
Methyl 3-cyanoisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyanoisoxazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperature yields methyl 2,4-dioxo-4-phenylbutanoate, which can be further cyclized to form the desired isoxazole scaffold .
Industrial Production Methods
Industrial production of this compound often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. These methods are efficient but come with drawbacks such as high costs, toxicity, and significant waste generation. Therefore, there is a growing interest in developing eco-friendly, metal-free synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyanoisoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield different products.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 3-cyanoisoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of methyl 3-cyanoisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of methyl 3-cyanoisoxazole-5-carboxylate, known for its wide range of biological activities.
Thiadiazole: Another five-membered heterocyclic compound with similar applications in medicinal chemistry.
Oxadiazole: A heterocyclic compound with diverse biological activities and synthetic applications.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in drug development make it a valuable compound in scientific research .
Properties
Molecular Formula |
C6H4N2O3 |
---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
methyl 3-cyano-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H4N2O3/c1-10-6(9)5-2-4(3-7)8-11-5/h2H,1H3 |
InChI Key |
XABCUGDLJBCXRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C#N |
Origin of Product |
United States |
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